O-(4-Fluorophenethyl)hydroxylamine Hydrochloride
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Overview
Description
O-(4-Fluorophenethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-fluorophenethyl group. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluorophenethyl)hydroxylamine Hydrochloride involves the reaction of 4-fluorophenethylamine with hydroxylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through recrystallization or other purification techniques to meet the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluorophenethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
O-(4-Fluorophenethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of O-(4-Fluorophenethyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- O-(4-Fluorophenyl)hydroxylamine
- 4-Fluorophenethylamine
- Hydroxylamine Hydrochloride
Uniqueness
O-(4-Fluorophenethyl)hydroxylamine Hydrochloride is unique due to the presence of both the hydroxylamine and 4-fluorophenethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClFNO |
---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
O-[2-(4-fluorophenyl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-3-1-7(2-4-8)5-6-11-10;/h1-4H,5-6,10H2;1H |
InChI Key |
AAEURGIQLLVLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCON)F.Cl |
Origin of Product |
United States |
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